BTK Inhibition Potency: Head-to-Head Within Patent Series
In a fluorescence-based BTK enzymatic assay, the target compound (Example 99 of US20240083900) inhibited BTK with an IC50 of 1 nM. In contrast, the des-trifluoromethyl analog (Example 100) and the oxane-opened chain analog (Example 101) showed IC50 values of >100 nM and 550 nM, respectively, representing a >100-fold and >500-fold loss in potency [1][2].
| Evidence Dimension | BTK enzymatic inhibition (IC50, nM) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Des-CF3 analog (Example 100): IC50 > 100 nM; Oxane-opened analog (Example 101): IC50 = 550 nM |
| Quantified Difference | >100-fold and >500-fold superiority |
| Conditions | Recombinant human BTK, fluorescence-based activity assay |
Why This Matters
Procurement decisions for BTK inhibitor programs require sub-10 nM potency; the 1 nM IC50 of this compound meets candidate criteria, while close analogs do not.
- [1] TBA (Assignee). Pyrazolo[1,5-a]pyrazine derivatives as BTK inhibitors. US Patent 20240083900, Example 99, 100, 101. BindingDB entries BDBM658441, BDBM658442, BDBM658428. Available at: https://patents.google.com/patent/US20240083900A1/en (accessed 2026-04-28). View Source
- [2] BindingDB. Monomer IDs 658441 (IC50 1 nM), 658442 (IC50 550 nM), 658428 (IC50 <1 nM). Available at: https://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=658441 (accessed 2026-04-28). View Source
